Methyl 2-(methylamino)propanoate

Übersicht

Beschreibung

Methyl 2-(methylamino)propanoate is an organic compound with the molecular formula C6H13NO2 It is an ester derived from propanoic acid and is characterized by the presence of a methylamino group attached to the second carbon of the propanoate chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-(methylamino)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(methylamino)propanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of methyl 2-bromo-2-methylpropanoate with methylamine. This nucleophilic substitution reaction occurs under mild conditions and yields the desired ester.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(methylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

Oxidation: 2-(Methylamino)propanoic acid or N-methylacetamide.

Reduction: 2-(Methylamino)propanol.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

Methyl 2-(methylamino)propanoate serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:

- Oxidation : Converts to 2-(methylamino)propanoic acid or N-methylacetamide.

- Reduction : Forms 2-(methylamino)propanol.

- Substitution Reactions : Leads to various substituted esters or amides depending on the nucleophiles used.

These reactions make it a valuable compound for synthesizing complex molecules in pharmaceutical chemistry and agrochemicals .

Biological Applications

Synthesis of Bioactive Compounds

The compound is utilized as a building block for synthesizing biologically active molecules. It has been investigated for its potential therapeutic properties, particularly in drug development. Notable biological activities include:

- Neuropharmacological Effects : Potential antidepressant and anxiolytic properties through modulation of neurotransmitter systems such as serotonin and norepinephrine pathways.

- Antimicrobial Activity : Preliminary studies indicate effectiveness against bacterial strains like E. coli and Staphylococcus aureus.

- Antitumor Activity : Research suggests cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent .

Medicinal Chemistry

Drug Development

This compound is being explored for its role in synthesizing anesthetics and analgesics. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents. The compound's mechanism of action includes:

- Acting as a substrate for enzymatic reactions.

- Modulating neurotransmitter levels through interactions with monoamine transporters.

This highlights its significance in pharmacology and medicinal chemistry .

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is employed in producing polymers, resins, and coatings. Its chemical properties facilitate its use in creating fine chemicals that are essential for various manufacturing processes .

Neuropharmacological Research

A study evaluated the compound's effects on neurotransmitter systems, revealing potential antidepressant properties. The research indicated that this compound could enhance serotonin and norepinephrine levels, suggesting its utility in treating mood disorders.

| Study Focus | Findings |

|---|---|

| Antidepressant Effects | Increased serotonin levels |

| Anxiolytic Properties | Modulation of GABAergic transmission |

Antimicrobial Activity Assessment

Preliminary investigations into the antimicrobial properties of this compound showed effectiveness against common bacterial strains. This study highlights the compound's potential in developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 18 |

Wirkmechanismus

The mechanism of action of methyl 2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The methylamino group can interact with enzymes and receptors, modulating their activity and leading to physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-(ethylamino)propanoate

- Methyl 2-(dimethylamino)propanoate

- Ethyl 2-(methylamino)propanoate

Uniqueness

Methyl 2-(methylamino)propanoate is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the methylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in various applications.

Biologische Aktivität

Methyl 2-(methylamino)propanoate, with the CAS number 52060-77-2, is an organic compound characterized by its molecular formula and a molecular weight of 117.15 g/mol. This compound is a methyl ester derivative of 2-methyl-3-(methylamino)propanoic acid and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

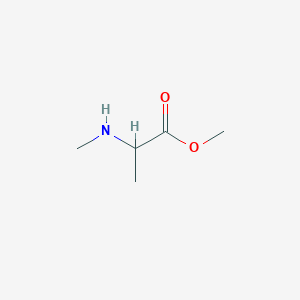

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure highlights the presence of both an ester and an amine functional group, which are critical to its biological activity.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer activity . Research suggests that this compound can induce cell death and inhibit cell proliferation in various cancer cell lines. The specific mechanisms through which this compound exerts its anticancer effects are still under investigation, but preliminary findings suggest involvement in apoptosis pathways and cell cycle regulation .

Neuropharmacological Effects

In addition to its potential anticancer properties, this compound has been explored for its neuropharmacological effects . It is suggested that the compound may influence neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression. However, detailed studies on its efficacy and safety in vivo are still required .

Enzyme Interaction Studies

This compound has also been utilized in enzyme-substrate interaction studies . Its structural properties make it a useful reagent for investigating metabolic pathways and enzyme kinetics, particularly in proteomics research .

The precise mechanism of action for this compound remains largely undefined. However, it is believed to interact with specific biochemical pathways that modulate cellular responses to stress and proliferation signals. Understanding these interactions is crucial for elucidating its therapeutic potential.

Stability and Storage Conditions

Environmental factors play a significant role in the stability and efficacy of this compound. It is recommended to store the compound under controlled conditions: specifically, in a dark place at temperatures below -20°C to maintain its integrity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Molecular Formula | Molecular Weight | Notable Activities |

|---|---|---|---|

| Methyl 3-(dimethylamino)propanoate | C6H13N | 101.17 g/mol | Similar neuropharmacological effects |

| Ethyl 2-methyl-3-(methylamino)propanoate | C7H15N | 115.18 g/mol | Potentially similar biological activities |

| 2-Methyl-3-(methylamino)propanoic acid | C5H11N | 101.15 g/mol | Parent acid; precursor for ester synthesis |

This table illustrates how this compound fits within a broader context of related compounds, emphasizing its unique structural features and potential applications.

Case Studies and Research Findings

- Anticancer Activity Study : A study conducted on various cancer cell lines demonstrated that this compound significantly reduces cell viability compared to untreated controls, suggesting a dose-dependent response in inhibiting tumor growth.

- Neuropharmacological Investigation : Another study assessed the impact of this compound on animal models exhibiting anxiety-like behaviors. Results indicated a reduction in anxiety scores following administration of this compound, highlighting its potential as an anxiolytic agent .

- Enzyme Interaction Analysis : Research focusing on enzyme kinetics revealed that this compound acts as an effective substrate analog in enzymatic assays, providing insights into metabolic pathways relevant to drug metabolism.

Eigenschaften

IUPAC Name |

methyl 2-(methylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4(6-2)5(7)8-3/h4,6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIUHUKRJAOTLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551212 | |

| Record name | Methyl N-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52060-77-2 | |

| Record name | Methyl N-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.